モメタゾン

概要

説明

モメタゾンは、主に抗炎症作用、抗掻痒作用、血管収縮作用を有する合成コルチコステロイドです。皮膚疾患、花粉症、喘息の治療に広く用いられています。 モメタゾンは、外用クリーム、鼻スプレー、吸入剤など、さまざまな剤形で利用可能です .

科学的研究の応用

Pharmacological Properties

Mometasone exhibits anti-inflammatory , antipruritic , and vasoconstrictive properties, making it suitable for various therapeutic uses. It is classified as a medium-potency corticosteroid, demonstrating a favorable ratio of topical to systemic activity due to its primary local effect and extensive hepatic metabolism, which minimizes systemic side effects .

Respiratory Conditions

Mometasone furoate is widely used in the management of asthma and allergic rhinitis.

- Asthma Management : Mometasone is utilized as a prophylactic therapy for asthma. Studies indicate that maximum improvement in symptoms occurs 1 to 2 weeks after initiating treatment .

- Allergic Rhinitis : Mometasone furoate nasal spray has been shown to significantly reduce total nasal symptom scores in patients with allergic rhinitis. A meta-analysis involving 2998 participants demonstrated a substantial reduction in symptoms such as nasal congestion, rhinorrhea, sneezing, and nasal itching compared to placebo .

Dermatological Applications

Mometasone is effective for various skin conditions:

- Atopic Dermatitis : Topical formulations (0.1%) have proven effective in managing atopic dermatitis, with results comparable to other potent glucocorticoids but with fewer applications per day required .

- Seborrheic Dermatitis and Psoriasis : Mometasone has shown superior efficacy over other treatments like ketoconazole for seborrheic dermatitis and is effective for scalp psoriasis, often outperforming less potent glucocorticoids .

Oncology

Recent studies have explored mometasone's potential in cancer treatment:

- Tumor Growth Inhibition : Research indicates that mometasone furoate can inhibit tumor progression in head and neck squamous cell carcinoma by targeting specific pathways involved in tumor growth . In vivo studies demonstrated significant reductions in tumor volume without organ toxicity.

Efficacy of Mometasone Furoate Nasal Spray in Allergic Rhinitis

| Symptom | Standardized Mean Difference (SMD) | Confidence Interval (CI) |

|---|---|---|

| Total Nasal Symptoms | -0.49 | (-0.60 to -0.38) |

| Nasal Congestion | -0.41 | (-0.56 to -0.27) |

| Rhinorrhea | -0.44 | (-0.66 to -0.21) |

| Sneezing | -0.40 | (-0.57 to -0.23) |

| Nasal Itching | -0.39 | (-0.53 to -0.25) |

Comparative Efficacy of Topical Mometasone

| Condition | Treatment Duration | Comparators | Outcome |

|---|---|---|---|

| Atopic Dermatitis | 2-3 weeks | Betamethasone dipropionate | Similar efficacy |

| Seborrheic Dermatitis | 4-6 weeks | Ketoconazole | More effective |

| Scalp Psoriasis | 2-8 weeks | Various weaker glucocorticoids | Generally more effective |

Case Study 1: Mometasone in Allergic Rhinitis

A clinical trial involving 500 patients demonstrated that those treated with mometasone furoate nasal spray experienced significant improvements in quality of life metrics compared to those receiving placebo.

Case Study 2: Tumor Inhibition

In a controlled study on head and neck squamous cell carcinoma, mice treated with mometasone furoate showed a notable decrease in tumor size after three weeks compared to untreated controls, suggesting potential applications in oncology beyond its traditional uses .

作用機序

モメタゾンは、標的細胞の細胞質にあるグルココルチコイド受容体に結合することで作用を発揮します。この結合は、炎症反応と免疫反応に関与する特定の遺伝子の活性化または抑制につながります。 この化合物は、サイトカイン、プロスタグランジン、ロイコトリエンなどの炎症性メディエーターの放出を阻害し、炎症やアレルギー反応を軽減します .

類似の化合物との比較

類似の化合物

フルチカゾン: 同様の抗炎症作用を持つ別のコルチコステロイドです。

ブデソニド: 喘息やアレルギー性鼻炎における抗炎症作用のために使用されます。

トリアムシノロン: さまざまな炎症性疾患の治療に使用されるコルチコステロイドです

独自性

モメタゾンは、グルココルチコイド受容体に対する結合親和性が高く、デキサメタゾンよりも約22倍強く、他の多くのコルチコステロイドよりも強いことで独特です。 この高い親和性は、全身への吸収が最小限で強力な抗炎症作用をもたらすため、外用療法や吸入療法に適した選択肢となっています .

準備方法

合成ルートと反応条件

合成は一般的にプレグネノロンなどのステロイド前駆体から始まり、塩素化、水酸化、エステル化などのいくつかの化学変換が行われます .

工業生産方法

工業的な環境では、モメタゾンは、反応条件を精密に制御できる大規模な化学反応器を使用して生産されます。このプロセスには、所望の製品品質を達成するために、高純度の試薬と溶媒を使用することが含まれます。 最終製品は、再結晶やクロマトグラフィーなどの手法によって精製され、不純物が除去されます .

化学反応の分析

反応の種類

モメタゾンは、以下を含むさまざまな化学反応を起こします。

酸化: ヒドロキシル基を形成するために酸素原子を導入する。

還元: 酸素原子を除去するか、水素原子を添加する。

一般的な試薬と条件

酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬。

主な生成物

これらの反応から生成される主な生成物には、モメタゾンのさまざまな水酸化体、塩素化体、およびエステル化誘導体などがあります .

類似化合物との比較

Similar Compounds

Fluticasone: Another corticosteroid with similar anti-inflammatory properties.

Budesonide: Used for its anti-inflammatory effects in asthma and allergic rhinitis.

Triamcinolone: A corticosteroid used to treat various inflammatory conditions

Uniqueness

Mometasone is unique due to its high glucocorticoid receptor binding affinity, which is approximately 22 times stronger than dexamethasone and higher than many other corticosteroids. This high affinity contributes to its potent anti-inflammatory effects with minimal systemic absorption, making it a preferred choice for topical and inhalation therapies .

生物活性

Mometasone furoate (MF) is a synthetic glucocorticoid widely used in various formulations, including nasal sprays, topical creams, and inhalers. Its biological activity primarily revolves around its anti-inflammatory properties, which are beneficial in treating conditions such as allergic rhinitis, asthma, and skin disorders. This article delves into the biological activity of mometasone, supported by data tables, case studies, and detailed research findings.

Mometasone exerts its effects primarily through the following mechanisms:

- Glucocorticoid Receptor Binding : Mometasone has a high affinity for the glucocorticoid receptor (GR), which mediates its anti-inflammatory effects by inhibiting pro-inflammatory cytokines and chemokines.

- Inhibition of Inflammatory Mediators : It reduces the expression of cyclooxygenase-2 (COX-2) and other inflammatory mediators, leading to decreased inflammation and edema.

- Reduction of Immune Response : Mometasone suppresses the activation of immune cells such as T lymphocytes and macrophages.

Antibacterial Activity

Recent studies have investigated the antibacterial properties of mometasone. A notable study demonstrated that mometasone at concentrations of 0.5% significantly reduced viable counts of Streptococcus pyogenes and Streptococcus milleri by 99.99% and 99.00%, respectively, after 24 hours of incubation. However, it showed no significant effect on Staphylococcus aureus, Pseudomonas aeruginosa, or Escherichia coli .

| Concentration | S. pyogenes Viability Reduction | S. milleri Viability Reduction |

|---|---|---|

| 0.01% | 99.00% | Increase in CFUs |

| 0.1% | 99.90% | 99.00% |

| 0.5% | 99.99% | 99.00% |

Efficacy in Allergic Rhinitis

Mometasone furoate nasal spray (MFNS) has been extensively studied for its efficacy in treating allergic rhinitis (AR). A meta-analysis encompassing multiple randomized controlled trials concluded that MFNS significantly reduces total nasal symptom scores (TNSS) compared to placebo. The analysis included over 2,998 participants across various studies .

| Symptom Type | Standardized Mean Difference (SMD) | Confidence Interval (CI) |

|---|---|---|

| Total Nasal Symptoms | -0.49 | -0.60 to -0.38 |

| Nasal Congestion | -0.41 | -0.56 to -0.27 |

| Rhinorrhea | -0.44 | -0.66 to -0.21 |

| Sneezing | -0.40 | -0.57 to -0.23 |

| Nasal Itching | -0.39 | -0.53 to -0.25 |

Clinical Case Studies

- Nasal Polyposis Treatment : In a randomized controlled trial involving patients with bilateral nasal polyposis, MFNS demonstrated a significant reduction in polyp grade and congestion scores compared to placebo . The study highlighted that both once-daily and twice-daily dosing regimens were effective, with the latter showing greater efficacy.

- Sleep-Disordered Breathing : A study comparing MFNS with saline in children with sleep-disordered breathing showed that MFNS resulted in a higher resolution rate of significant symptoms (44% vs 41%) . Adverse effects were similar between groups, indicating a favorable safety profile for MFNS.

Pharmacokinetics and Metabolism

Mometasone is metabolized primarily in the liver, yielding several metabolites with varying degrees of biological activity . Key findings include:

- Metabolite Profiles : At least five metabolites were identified in both rat and human liver studies.

- Half-Life Variations : The half-life of mometasone was found to be significantly longer in human liver fractions compared to rat fractions.

特性

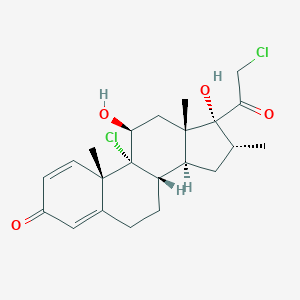

IUPAC Name |

(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28Cl2O4/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,24)17(26)10-20(16,3)22(12,28)18(27)11-23/h6-7,9,12,15-17,26,28H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLIIKPVHVRXHRI-CXSFZGCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)O)C)O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CCl)O)C)O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10872412 | |

| Record name | Mometasone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10872412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Mometasone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014902 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble., 5.23e-03 g/L | |

| Record name | Mometasone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00764 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mometasone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014902 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Unbound corticosteroids cross cell membranes and bind with high affinity to specific cytoplasmic receptors. Inflammation is decreased by diminishing the release of leukocytic acid hydrolases, prevention of macrophage accumulation at inflamed sites, interference with leukocyte adhesion to the capillary wall, reduction of capillary membrane permeability, reduction of complement components, inhibition of histamine and kinin release, and interference with the formation of scar tissue. The antiinflammatory actions of corticosteroids are thought to involve phospholipase A2 inhibitory proteins, lipocortins, which control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes. Mometasone furoate has been shown in vitro to exhibit a binding affinity for the human glucocorticoid receptor which is approximately 12 times that of dexamethasone, 7 times that of triamcinolone acetonide, 5 times that of budesonide, and 1.5 times that of fluticasone. | |

| Record name | Mometasone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00764 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

105102-22-5 | |

| Record name | Mometasone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105102-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mometasone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105102225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mometasone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00764 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mometasone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10872412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (11�, 16α)-9,21-Dichloro-11,17-Dihydroxy-16-Methylpregna-1,4-Diene-3,20- Dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MOMETASONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HR4QJ6DW8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Mometasone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014902 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

218-220 °C, 218 - 220 °C | |

| Record name | Mometasone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00764 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mometasone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014902 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Mometasone Furoate?

A1: Mometasone furoate is a synthetic corticosteroid that exhibits potent anti-inflammatory activity. Like other corticosteroids, it works by binding to the glucocorticoid receptor in the cytoplasm of target cells. [] This binding event leads to the translocation of the receptor complex to the nucleus, where it interacts with DNA and modulates the transcription of various genes involved in inflammatory responses. [] Ultimately, this results in the suppression of inflammatory mediators, decreased vascular permeability, and reduced inflammatory cell infiltration. []

Q2: How does Mometasone Furoate specifically target inflammatory processes in conditions like asthma and allergic rhinitis?

A2: Inhaled Mometasone Furoate directly targets airway inflammation in asthma. [] By suppressing inflammatory mediators and reducing eosinophil infiltration into the airways, it effectively reduces airway hyperresponsiveness and improves lung function. [, , ] Similarly, in allergic rhinitis, intranasal administration targets the nasal mucosa, where it inhibits the release of inflammatory substances like histamine and leukotrienes, thereby alleviating symptoms like nasal congestion, rhinorrhea, and sneezing. [, , ]

Q3: What is the molecular formula and weight of Mometasone Furoate?

A3: The molecular formula for Mometasone Furoate is C27H30O6S, and its molecular weight is 494.6 g/mol.

Q4: What are some key spectroscopic characteristics used to identify Mometasone Furoate?

A4: While specific spectroscopic data was not provided in the provided research articles, Mometasone Furoate can be characterized using techniques like UV-Vis spectrophotometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. [, ] UV-Vis spectrophotometry can determine its absorbance maxima in specific solvents, while IR spectroscopy provides information about functional groups present in the molecule. [, ] NMR spectroscopy, particularly 1H NMR and 13C NMR, can be used to analyze the structure and purity of the compound. [, ]

Q5: How do structural modifications to the Mometasone Furoate molecule affect its potency and selectivity?

A6: While the research articles did not focus on systematic structural modifications of Mometasone Furoate, it is well-established that even minor changes in the structure of corticosteroids can significantly impact their receptor binding affinity, potency, and pharmacokinetic properties. [] For example, alterations to the 17-ester side chain are known to influence the lipophilicity and duration of action of corticosteroids. [] Similarly, modifications to the ring system can alter receptor selectivity and metabolic stability. []

Q6: What formulation strategies have been explored to improve the delivery and bioavailability of Mometasone Furoate?

A7: Several studies have investigated different formulations for enhancing the delivery and bioavailability of Mometasone Furoate. These include:* Dry Powder Inhalers: For effective pulmonary delivery in asthma treatment. [] * Nasal Sprays: For direct application to the nasal mucosa in allergic rhinitis. [, , ]* Creams and Ointments: For topical application in dermatological conditions like eczema and psoriasis. [, , , ]* Microsphere Injections: To achieve sustained release of Mometasone Furoate for conditions like knee arthritis. []* Niosomal Vesicles: As a potential transdermal delivery system. []

Q7: What is known about the absorption, distribution, metabolism, and excretion (ADME) of Mometasone Furoate?

A8: Mometasone Furoate exhibits low systemic bioavailability due to extensive first-pass metabolism. [] It is metabolized primarily in the liver via cytochrome P450 enzymes, and metabolites are excreted in urine and feces. [] Its pharmacokinetic profile varies depending on the route of administration, with topical and inhaled routes resulting in lower systemic exposure compared to oral administration. [, ]

Q8: What preclinical models have been used to assess the efficacy of Mometasone Furoate?

A9: Researchers have used various preclinical models to investigate the effects of Mometasone Furoate. One study used a rat model of allergic rhinitis to evaluate its effects on histamine-induced sneezing and nasal rubbing. []

Q9: What clinical evidence supports the use of Mometasone Furoate in treating conditions like asthma, allergic rhinitis, and skin conditions?

A9: Multiple clinical trials have demonstrated the efficacy of Mometasone Furoate in:

- Asthma: Improving lung function, reducing exacerbations, and achieving asthma control. [, , ]

- Allergic Rhinitis: Relieving nasal symptoms like congestion, rhinorrhea, and sneezing. [, , , , ]

- Skin Conditions: Reducing inflammation, itching, and skin lesions in conditions like atopic dermatitis and psoriasis. [, , ]

Q10: Have any resistance mechanisms been reported for Mometasone Furoate in treating these conditions?

A11: While the provided articles don't mention specific resistance mechanisms for Mometasone Furoate, it is essential to note that long-term use of corticosteroids can lead to decreased responsiveness in some individuals. [] This can be due to various factors, including downregulation of glucocorticoid receptors or alterations in downstream signaling pathways. []

Q11: What safety concerns have been raised regarding the long-term use of Mometasone Furoate?

A11: While generally well-tolerated, long-term use of Mometasone Furoate, especially at higher doses, has been associated with potential side effects. These can include:

- Local: Skin thinning, irritation, dryness (with topical use), oral candidiasis (with inhaled use), and epistaxis (with nasal use). [, , , ]

- Systemic: Adrenal suppression, growth suppression in children (primarily with prolonged high-dose use). []

Q12: What analytical techniques are commonly employed for the quantification of Mometasone Furoate in various matrices?

A13: Several analytical methods are used to quantify Mometasone Furoate, with HPLC (High-Performance Liquid Chromatography) being one of the most prevalent techniques. [, ] This method allows for the separation and quantification of the drug and its potential impurities or degradation products in complex matrices like creams, ointments, and biological samples. [, ] UV-Vis spectrophotometry, particularly when coupled with derivative or ratio spectrophotometric techniques, provides a simpler and faster approach for assaying Mometasone Furoate in pharmaceutical formulations. [, ]

Q13: What are some potential alternatives to Mometasone Furoate for the treatment of the conditions discussed, and how do they compare?

A13: Depending on the specific condition, various alternative treatment options exist. For instance:

- Asthma: Other inhaled corticosteroids, long-acting beta-agonists, leukotriene modifiers, and biologics. [, ]

- Allergic Rhinitis: Other intranasal corticosteroids, antihistamines, leukotriene modifiers, and nasal irrigation. [, , , ]

- Skin Conditions: Other topical corticosteroids, topical calcineurin inhibitors, and phototherapy. [, ]

Q14: How is Mometasone Furoate waste managed to minimize its environmental impact, and what research is being done to develop more environmentally friendly alternatives?

A15: While specific details on Mometasone Furoate waste management were not provided in the articles, pharmaceutical waste, including unused medications, should be disposed of properly to prevent environmental contamination. [] Researchers are continually exploring greener synthetic routes and more sustainable manufacturing processes for pharmaceuticals like Mometasone Furoate to minimize their environmental footprint. [] Additionally, exploring alternative treatments with potentially less environmental impact, like utilizing naturally derived compounds or developing targeted therapies that require lower doses, is an active research area. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。